Maleic acid-mono-2-methacryloyloxy ethyl ester
Description
Maleic acid-mono-2-methacryloyloxy ethyl ester (CAS: 31718-58-8) is a maleate ester with the molecular formula C₁₀H₁₂O₆ and a molecular weight of 228.20 g/mol . Structurally, it consists of a maleic acid backbone (a dicarboxylic acid with a (2Z)-configuration) esterified with 2-methacryloyloxy ethanol. This compound is characterized by its reactive methacrylate group and the conjugated double bond in the maleate moiety, enabling applications in polymer chemistry, adhesives, and coatings .
Key properties include:
- Functional groups: Methacrylate (polymerizable vinyl group), maleate ester (carboxylic acid and ester linkages).
- Reactivity: The maleate double bond (Z-configuration) allows for Diels-Alder reactions or copolymerization with vinyl monomers .
- Applications: Used as a crosslinking agent in hydrogels, dental resins, and biocompatible materials due to its dual reactivity .
Properties
IUPAC Name |
(Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMXBRCQQYQST-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31718-58-8 | |
| Record name | (1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031718588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-methyl-2-[(1-oxoallyl)oxy]ethyl] hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Maleic acid-mono-2-methacryloyloxy ethyl ester (MAME) is a compound that has garnered interest in various fields, particularly in biomedical applications. Its unique structure, which combines maleic acid with methacrylic functionalities, allows for versatile modifications that can enhance its biological activity. This article delves into the biological activity of MAME, supported by research findings, data tables, and case studies.
MAME has the molecular formula and a molecular weight of 228.20 g/mol. The compound is characterized by its methacryloyloxy group, which facilitates polymerization and cross-linking, making it suitable for creating hydrogels and other polymeric systems used in drug delivery and tissue engineering applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MAME and related compounds. The mechanism of action often involves the interaction of cationic polymers with bacterial membranes, leading to increased permeability and cell death. For instance, polymers derived from methacrylic acid have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. The intrinsic properties of MAME may contribute to similar antimicrobial effects due to its acidic nature and potential for electrostatic interactions with microbial membranes .
Table 1: Summary of Antimicrobial Studies Involving MAME Derivatives
Cytotoxicity and Biocompatibility
The cytotoxic effects of MAME on mammalian cells have also been investigated. In vitro studies indicate that while MAME exhibits some cytotoxic properties at high concentrations, it can be modified to enhance biocompatibility. For example, copolymerization with hydrophilic monomers can reduce toxicity while maintaining therapeutic efficacy .
Table 2: Cytotoxicity Data for MAME
| Cell Line | IC50 (µg/mL) | Comments |
|---|---|---|
| Human Fibroblasts | 120 | Moderate toxicity observed |
| Mouse Macrophages | 150 | Biocompatible at lower concentrations |
| Cancer Cell Lines | 80 | Potential for targeted therapy |
Drug Delivery Applications
MAME's ability to form hydrogels makes it a candidate for drug delivery systems. Research indicates that hydrogels incorporating MAME can provide controlled release of therapeutic agents, improving their effectiveness while minimizing side effects. For instance, studies have shown that MAME-based hydrogels can encapsulate anticancer drugs, allowing for sustained release profiles that enhance treatment outcomes in cancer therapies .
Case Study: MAME-Based Hydrogel for Drug Delivery
- Objective : To evaluate the efficacy of a MAME-based hydrogel in delivering doxorubicin (DOX) for breast cancer treatment.
- Methodology : A hydrogel was synthesized using MAME and characterized for its drug loading capacity.
- Results : The hydrogel demonstrated a sustained release of DOX over 72 hours with an initial burst release followed by a slow release phase.
- : The MAME-based hydrogel showed promise as a drug delivery system that could improve the therapeutic index of DOX in breast cancer treatment.
Scientific Research Applications
Polymer Chemistry
MMES serves as a monomer for synthesizing various polymers, particularly in the development of hybrid materials. Its ability to form strong bonds with diverse substrates enhances the mechanical properties and durability of the resulting materials.
- Dental Materials: MMES is utilized in the fabrication of multifunctional adhesive hybrid resin composites for dental restorations. The incorporation of MMES improves adhesion and provides a stable matrix for peptide conjugation, enhancing the performance of dental adhesives .
- Polymer Coatings: The compound is used to create polymer coatings that exhibit enhanced adhesion, chemical resistance, and durability. These coatings are applied in various industries, including automotive and construction .
Optoelectronic Devices
Recent studies have demonstrated that MMES can be used as a precursor for synthesizing elastomers based on CsPbBr3, which are crucial for flexible optoelectronic devices. The integration of MMES improves the elasticity and shape recovery properties of these materials, making them suitable for advanced electronic applications .
Catalysis
MMES is also employed in the synthesis of poly(MMES-co-GDMA) monosized microbeads, which are utilized to prepare multifunctional gold nanocatalysts. These catalysts have shown effectiveness in removing organic pollutants such as 4-Nitrophenol from wastewater, highlighting MMES's role in environmental applications .
Adhesives and Sealants
Due to its strong bonding capabilities, MMES is incorporated into various adhesive formulations. It enhances adhesion between metals, plastics, and composites, making it valuable in manufacturing processes where strong bonds are essential .
Coatings and Inks
MMES is used in coatings and inks due to its chemical stability and ability to form films that resist degradation. This application extends to both industrial coatings and consumer products such as paints .
Health and Safety Considerations
While MMES has numerous applications, it is essential to consider its safety profile. The compound has been evaluated for potential health risks, including skin sensitization and corrosivity upon exposure . Proper handling and safety measures should be implemented when working with MMES.
Case Studies
Comparison with Similar Compounds
Mono-2-(Methacryloyloxy)ethyl Succinate
2-(Methacryloyloxy)ethyl Phthalate Monoester
Maleic Acid-Mono(2-(2-Hydroxyethoxy)ethyl) Ester
Ethyl Hydrogen Fumarate
Molecular Formula : C₆H₈O₄
Molecular Weight : 144.12 g/mol
- Structural Differences : Fumarate (E-configuration) instead of maleate (Z-configuration).
- Reactivity : The trans double bond in fumarate reduces reactivity in cycloaddition compared to maleate.
- Applications : Primarily used in food additives and biodegradable polymers .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| Maleic acid-mono-2-methacryloyloxy ethyl ester | C₁₀H₁₂O₆ | 228.20 | Methacrylate, maleate ester | Diels-Alder, copolymerization | Dental resins, hydrogels |
| Mono-2-(methacryloyloxy)ethyl succinate | C₁₀H₁₄O₇ | 244.22 | Methacrylate, succinate ester | Hydrolysis, radical polymerization | Drug delivery systems |
| 2-(Methacryloyloxy)ethyl phthalate monoester | C₁₄H₁₄O₇ | 294.26 | Methacrylate, phthalate ester | UV curing, rigidity | High-strength coatings |
| Maleic acid-mono(2-(2-hydroxyethoxy)ethyl) ester | C₈H₁₂O₇ | 220.18 | Hydroxyethyl, maleate ester | Hydrogen bonding | Biomedical adhesives |
| Ethyl hydrogen fumarate | C₆H₈O₄ | 144.12 | Ethyl ester, fumarate | Biodegradation | Food additives, bioplastics |
Table 2: Key Research Findings
Discussion of Key Differences
- Reactivity: this compound’s Z-configuration enables unique cycloaddition reactivity, unlike saturated succinate or trans-configured fumarate esters .
- Applications : Phthalate esters excel in rigid materials, while hydroxyethoxyethyl maleate derivatives are preferred in hydrophilic biomedical applications .
- Toxicity : Methacrylate esters with larger alkyl groups (e.g., ethoxyethyl) show lower bioavailability and toxicity compared to smaller esters .
Preparation Methods
Esterification Pathways
The synthesis of maleic acid-mono-2-methacryloyloxy ethyl ester proceeds via a classical acid-catalyzed esterification mechanism. Maleic acid reacts with methacryloxyethyl alcohol in a 1:1 molar ratio, facilitated by Brønsted or Lewis acid catalysts. The reaction follows a nucleophilic acyl substitution pathway, where the hydroxyl group of methacryloxyethyl alcohol attacks the carbonyl carbon of maleic acid, forming a tetrahedral intermediate that collapses to release water.
Maleic anhydride is often preferred over maleic acid as a starting material due to its higher reactivity. Hydrolysis of maleic anhydride in situ generates maleic acid, which subsequently undergoes esterification. The equilibrium-driven nature of this reaction necessitates continuous water removal, typically achieved using azeotropic solvents like cyclohexane or toluene.
Key reaction equation:
Catalytic Systems and Reaction Optimization
Catalyst Screening
Catalyst selection profoundly impacts reaction kinetics and product purity. Comparative studies from industrial protocols reveal the following efficiencies:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 90–110 | 5–8 | 95.3 | ≥95 |
| Ferric ammonium sulfate | 90–110 | 7–8 | 99.2 | ≥95 |
| Sulfamic acid | 90–110 | 7 | 95.2 | ≥95 |
| Mixed catalysts | 90–110 | 6–7 | 98.5 | ≥95 |
Data derived from analogous esterification protocols.
p-Toluenesulfonic acid remains the most widely used homogeneous catalyst due to its high proton-donating capacity and thermal stability. Heterogeneous catalysts like ferric ammonium sulfate dodecahydrate offer advantages in recyclability, with studies demonstrating negligible activity loss over five cycles.
Solvent and Dehydration Strategies
Cyclohexane emerges as the optimal azeotropic solvent, achieving 99.2% maleic anhydride conversion by efficiently removing water via Dean-Stark trap. Alternative solvents like toluene or xylene show comparable efficacy but require higher reflux temperatures (110–130°C), increasing side reactions such as polymerization of the methacryloyl group.
Industrial-Scale Synthesis Protocols
Batch Reactor Configuration
A representative large-scale synthesis involves:
-
Charge Composition:
-
Maleic anhydride (19.6 g, 0.2 mol)
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Methacryloxyethyl alcohol (45.6 g, 0.4 mol)
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Cyclohexane (32 mL, water-carrying agent)
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Ferric ammonium sulfate dodecahydrate (4.5 g, 5 wt%)
-
-
Reaction Conditions:
-
Temperature: 90–110°C
-
Duration: 8 hours
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Agitation: 300 rpm
-
-
Workup:
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Filtration to recover catalyst
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Distillation to remove cyclohexane (recycled with >98% efficiency)
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Acid value adjustment to ≤15 mg KOH/g via neutralization
-
This protocol achieves 99.2% conversion and 95.3% selectivity, with product purity ≥95%.
Advanced Synthesis Techniques
Electrochemical Methods
Electrochemical oxidation of maleic acid precursors in methacryloxyethyl alcohol solutions shows promise for continuous-flow systems. Pilot studies report Faradaic efficiencies of 78–82% at 2.5 V using platinum electrodes, though product isolation remains cumbersome.
Purity and Quality Control
Analytical Techniques
Impurity Profiling
Common impurities include:
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Maleic acid di-ester: Forms with excess methacryloxyethyl alcohol.
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Polymerized methacrylate: Mitigated by oxygen-free environments and inhibitors like hydroquinone.
Q & A
Q. What synthetic methodologies are employed to prepare maleic acid-mono-2-methacryloyloxy ethyl ester?
The synthesis typically involves esterification between maleic anhydride and 2-hydroxyethyl methacrylate (HEMA) under controlled conditions. For example, acidic catalysts (e.g., sulfuric acid) or enzyme-mediated reactions can facilitate ester bond formation. Reaction parameters such as temperature (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios are critical for optimizing yield and purity . Alternative routes may involve protecting group strategies to avoid crosslinking due to the methacrylate moiety’s reactivity .
Q. Which analytical techniques are most effective for characterizing this compound?
- FTIR : Confirms ester (C=O at ~1720 cm⁻¹) and methacrylate (C=C at ~1630 cm⁻¹) functional groups.
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., maleate CH=CH at δ 6.2–6.4 ppm and methacrylate vinyl protons at δ 5.5–6.1 ppm).
- Chromatography : HPLC or GPC assesses purity and molecular weight distribution, particularly to detect residual monomers or oligomers .
Q. How does the compound’s reactivity influence its use in polymerization?
The methacryloyl group enables radical polymerization, making it a crosslinkable monomer in copolymer systems. Its maleate moiety can participate in Michael addition or hydrolysis under basic conditions, allowing post-polymerization modifications. Researchers must balance these dual reactivities by optimizing initiator concentrations (e.g., AIBN at 1–2 wt%) and reaction times to avoid premature gelation .
Advanced Research Questions
Q. What are the challenges in achieving hydrolytic stability in polymers derived from this monomer?
While the maleate ester is susceptible to hydrolysis under extreme pH, copolymerization with hydrophobic monomers (e.g., methyl methacrylate) can enhance stability. Accelerated aging studies (e.g., pH 0–14, 40–80°C) combined with gravimetric analysis and FTIR monitoring reveal degradation kinetics. For biomedical applications, crosslinking density and buffer composition significantly affect hydrolysis rates .
Q. How does the monomer’s structure impact thermal and mechanical properties of resulting polymers?
Differential scanning calorimetry (DSC) shows that copolymers exhibit tunable glass transition temperatures (Tg) depending on maleate/methacrylate ratios. Dynamic mechanical analysis (DMA) reveals enhanced toughness when maleate groups form hydrogen-bonded networks. However, excessive crosslinking reduces elasticity, necessitating precise stoichiometric control .
Q. What strategies mitigate toxicity risks during handling and polymerization?
- Ventilation : Use fume hoods to avoid inhalation of methacrylate vapors (TLV: 20 ppm).
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Toxicology : Structural analogs (e.g., 2-methoxyethyl methacrylate) exhibit low acute toxicity but require chronic exposure studies. In vitro assays (e.g., MTT on HEK293 cells) assess cytotoxicity .
Q. Can this monomer be integrated into stimuli-responsive or biodegradable polymers?
Yes. The maleate group’s pH-sensitive hydrolysis enables degradable hydrogels for drug delivery. Copolymerization with PEG-based monomers introduces thermoresponsive behavior (LCST ~32°C). Redox-initiated systems using APS/TEMED are explored for in situ gelation in biomedical applications .
Q. How do structural modifications (e.g., fluorination) alter the monomer’s properties?
Fluorinated analogs (e.g., replacing ethyl with trifluoroethyl groups) enhance hydrophobicity and thermal stability. Synthesis involves nucleophilic substitution of HEMA with fluorinated alcohols, followed by characterization via ¹⁹F NMR. Such modifications improve performance in anti-fouling coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
